Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate
Overview
Description
Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to a pyridine ring
Scientific Research Applications
Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position , which can be resonance stabilized . This suggests that the compound may interact with biochemical pathways involving resonance stabilization.
Pharmacokinetics
Similar compounds have been used in reactions involving the synthesis of benzyl ethers and esters , suggesting that the compound may have similar ADME properties.
Result of Action
Similar compounds have been involved in reactions at the benzylic position , suggesting that the compound may result in the formation of new bonds at the benzylic position .
Action Environment
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may also exhibit tolerance to various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate typically involves the esterification of 6-(benzyloxy)-2-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(benzyloxy)-3,5-dioxohexanoate: Shares the benzyloxy group but differs in the presence of additional keto groups.
Ethyl 6-(benzyloxy)-3-hydroxy-5-oxohexanoate: Similar structure with a hydroxyl group and a keto group.
Ethyl 6-(benzyloxy)-5-hydroxy-3-oxohexanoate: Contains a hydroxyl group and a keto group at different positions.
Uniqueness
Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy group, methyl group, and ester group on the pyridine ring makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-19-16(18)14-9-10-15(17-12(14)2)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJFWPIQZLZLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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